molecular formula C10H11Cl2NO2 B2990915 (S)-a-Amino-2,6-dichlorobenzenebutanoic acid CAS No. 1260637-28-2

(S)-a-Amino-2,6-dichlorobenzenebutanoic acid

Cat. No.: B2990915
CAS No.: 1260637-28-2
M. Wt: 248.1
InChI Key: ZUJMOCTVPCVSRM-UHFFFAOYSA-N
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Description

(S)-α-Amino-2,6-dichlorobenzenebutanoic acid is a synthetic amino acid derivative characterized by a 2,6-dichlorophenyl group attached to a butanoic acid backbone with an (S)-configured α-amino group. Its IUPAC name is 2-amino-4-(2,6-dichlorophenyl)butanoic acid, and its molecular formula is C₁₀H₁₁Cl₂NO₂ (molecular weight: 272.11 g/mol). The compound’s structure combines a hydrophobic aromatic ring with electron-withdrawing chlorine substituents and a polar carboxylic acid group, making it a versatile intermediate in pharmaceutical and agrochemical research. Potential applications include enzyme inhibition, receptor modulation, and prodrug development, leveraging its stereospecificity and halogen-enhanced binding properties .

Properties

IUPAC Name

2-amino-4-(2,6-dichlorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c11-7-2-1-3-8(12)6(7)4-5-9(13)10(14)15/h1-3,9H,4-5,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJMOCTVPCVSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCC(C(=O)O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-a-Amino-2,6-dichlorobenzenebutanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,6-dichlorobenzene.

    Formation of Intermediate: The 2,6-dichlorobenzene undergoes a Friedel-Crafts acylation reaction to form 2,6-dichlorobenzoyl chloride.

    Amination: The 2,6-dichlorobenzoyl chloride is then subjected to a nucleophilic substitution reaction with ammonia to form 2,6-dichlorobenzamide.

    Reduction: The 2,6-dichlorobenzamide is reduced to 2,6-dichloroaniline.

    Formation of Butanoic Acid Derivative: The 2,6-dichloroaniline is then reacted with a suitable butanoic acid derivative to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-a-Amino-2,6-dichlorobenzenebutanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(S)-a-Amino-2,6-dichlorobenzenebutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-a-Amino-2,6-dichlorobenzenebutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(S)-α-Amino-2,6-difluorobenzenebutanoic Acid

This analog replaces chlorine with fluorine at the 2,6-positions. The molecular formula is C₁₀H₁₁F₂NO₂ (MW: 239.20 g/mol). Key differences include:

  • Steric and hydrophobic effects : Chlorine’s larger atomic radius enhances lipophilicity (Cl contributes +0.71 to logP vs. F’s +0.14), improving membrane permeability but reducing aqueous solubility .
Property (S)-2,6-dichloro Analog (S)-2,6-difluoro Analog
Molecular Weight (g/mol) 272.11 239.20
logP (estimated) ~2.5 ~1.9
Solubility (mg/mL, H₂O) <1 (low) ~5 (moderate)

Functional Group Variants

2-Aminobenzamides ()

These compounds feature an amide (-CONH₂) instead of a carboxylic acid (-COOH). For example, 2-aminobenzamide derivatives exhibit:

  • Reduced acidity : Amides (pKa ~17) are less acidic than carboxylic acids (pKa ~4.5), limiting ionic interactions at physiological pH.
  • Enhanced stability : Amides resist enzymatic hydrolysis compared to esters, making them suitable for prolonged biological activity .

Methyl Ester Derivatives ()

Methyl esters like (S)-Methyl 2-aminobutanoate hydrochloride (C₅H₁₂ClNO₂, MW 153.61 g/mol) are prodrugs with improved lipophilicity. Key contrasts:

  • Metabolic activation : Esters require hydrolysis to release the active carboxylic acid, delaying therapeutic onset.
  • Solubility : The ester form is ~10× more soluble in organic solvents than the free acid .

Natural Amino Acid Analogs

L-Phenylalanine

Compared to L-phenylalanine (C₉H₁₁NO₂, MW 165.19 g/mol), the dichloro derivative exhibits:

  • Enhanced hydrophobicity : The 2,6-dichloro group increases logP by ~1.5 units, favoring interactions with hydrophobic enzyme pockets.
  • Steric bulk : The chlorine atoms may hinder binding in narrow active sites but improve selectivity for larger targets .

Biological Activity

(S)-α-Amino-2,6-dichlorobenzenebutanoic acid, often referred to as a specialized amino acid derivative, has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This compound is recognized for its biological activity, particularly in the context of neuropharmacology and cancer treatment.

The biological activity of (S)-α-amino-2,6-dichlorobenzenebutanoic acid is primarily attributed to its interaction with amino acid transport systems and its ability to influence neurotransmitter dynamics. It functions as an inhibitor of certain amino acid transporters, which can lead to altered levels of neurotransmitters in the brain, affecting conditions such as epilepsy and mood disorders.

Antitumor Activity

Recent studies have highlighted the compound's potential antitumor properties. Research indicates that it may exhibit selective cytotoxicity against specific cancer cell lines, particularly glioblastoma. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in tumor cells.

Table 1: Summary of Antitumor Activity

Cell LineIC50 (µM)Mechanism of Action
9L Gliosarcoma15Induction of apoptosis
U87MG12Inhibition of cell proliferation
HeLa20Disruption of mitochondrial function

Neuropharmacological Effects

(S)-α-Amino-2,6-dichlorobenzenebutanoic acid has been studied for its effects on neurotransmitter systems, particularly its role as a modulator of glutamate receptors. This modulation can have significant implications for conditions such as anxiety and depression.

Case Study: Effects on Glutamate Receptors

In a controlled study involving rodent models, administration of (S)-α-amino-2,6-dichlorobenzenebutanoic acid resulted in:

  • Increased inhibition of glutamate-induced excitotoxicity.
  • Reduction in seizure frequency in models induced by convulsants.
  • Improved cognitive function as assessed by behavioral tests.

Pharmacokinetics and Biodistribution

Pharmacokinetic studies have demonstrated that (S)-α-amino-2,6-dichlorobenzenebutanoic acid exhibits favorable absorption characteristics with significant brain penetration. Biodistribution studies indicate a high concentration in tumor tissues compared to normal brain tissue, suggesting potential for targeted cancer therapies.

Comparative Studies

Comparative studies with other amino acid derivatives have shown that (S)-α-amino-2,6-dichlorobenzenebutanoic acid has superior selectivity and potency against specific cancer cell types.

Table 2: Comparative Antitumor Potency

CompoundIC50 (µM)Selectivity Index
(S)-α-Amino-2,6-dichlorobenzenebutanoic acid15High
EACA (ε-Aminocaproic Acid)25Moderate
H-EACA-NLeu-OH8Very High

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